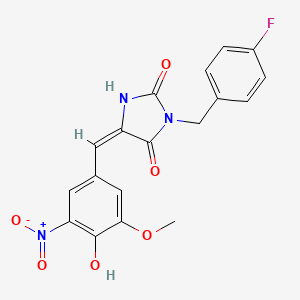![molecular formula C16H17N3O B5430199 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5430199.png)
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a pyrrolopyridine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of GABA receptors in the brain, which could have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary results suggest that the compound has a significant impact on various cellular and molecular processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the activity of neurotransmitter receptors in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine in lab experiments is its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of specific enzymes and receptors, making it a valuable tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One area of focus could be the development of new derivatives or analogs of this compound with improved potency, solubility, and selectivity. Additionally, further studies could be conducted to investigate the compound's potential applications in other areas of scientific research, such as immunology and infectious diseases. Finally, more research is needed to fully understand the mechanism of action and physiological effects of this compound, which could have important implications for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves a multi-step process that includes the reaction of 2-bromo-5-isopropoxybenzoic acid with 2-methylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-4-chloropyridine, followed by a final deprotection step to obtain the target compound. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Additionally, it has been shown to modulate the activity of neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders. In drug discovery, this compound could serve as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
4-(2-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10(2)20-14-6-4-3-5-11(14)13-9-15(17)19-16-12(13)7-8-18-16/h3-10H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTUPCJBPHIEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)
![(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5430147.png)

![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)

![4-(1H-pyrrol-1-yl)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5430174.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5430180.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5430192.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5430212.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperazine](/img/structure/B5430220.png)
![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5430223.png)